molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2

Tri-tert-butylphosphonium Tetraphenylborate

Cat. No.: B135759
CAS No.: 131322-08-2
M. Wt: 522.6 g/mol
InChI Key: QWISVPBFGJWCBS-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphonium Tetraphenylborate can be synthesized by reacting tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride. The process involves the addition of tetrafluoroboric acid to a solution of tri-tert-butylphosphine, followed by the separation of the organic layer and removal of the solvent to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of chlorinated tert-butane with phosphorus tribromide under nitrogen protection. The reaction mixture is then treated with tetrafluoroboric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Catalytic Applications

1. Ligand in Transition Metal Catalysis
TTBP is predominantly used as a ligand in palladium-catalyzed reactions, including cross-coupling reactions such as Suzuki and Heck reactions. The bulky tert-butyl groups enhance the selectivity and reactivity of the palladium catalyst by preventing unwanted side reactions and stabilizing the active species .

2. C-H Activation
TTBP facilitates C-H activation processes, which are crucial for the functionalization of hydrocarbons. Its ability to stabilize transition states allows for more efficient activation of C-H bonds, leading to higher yields of desired products .

3. Hydrogenation Reactions
In hydrogenation processes, TTBP acts as a stabilizing agent for metal catalysts, improving their activity and selectivity towards the hydrogenation of alkenes and alkynes. This application is particularly valuable in pharmaceutical synthesis where high selectivity is required .

Case Studies

Case Study 1: Palladium-Catalyzed Cross-Coupling
A study demonstrated that TTBP significantly improved the efficiency of palladium-catalyzed cross-coupling reactions involving aryl halides and alkenes. The presence of TTBP increased the reaction rate and yield compared to traditional ligands, showcasing its effectiveness in synthetic methodologies .

Case Study 2: C-H Activation in Complex Molecules
Research involving TTBP as a ligand in C-H activation revealed its capability to selectively functionalize complex organic molecules. The study highlighted how TTBP's steric hindrance allowed for regioselective C-H activation, which is crucial in the synthesis of pharmaceuticals .

Mechanism of Action

The compound exerts its effects by acting as a ligand that enhances the reactivity and selectivity of catalytic processes. It facilitates stable complex formation and improves catalytic activity. For example, in the α-arylation of α,β-unsaturated imides, it operates via a visible light photoredox catalytic cycle, generating aminium radicals from diarylalkylamines under the influence of a photoredox catalyst .

Comparison with Similar Compounds

  • Tri-tert-butylphosphine Tetrafluoroborate
  • Tri-tert-butylphosphine Fluoroboric Acid Adduct
  • Tri-tert-butylphosphonium Tetrafluoroborate

Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .

Biological Activity

Introduction

Tri-tert-butylphosphonium tetraphenylborate (TTBPh) is a quaternary phosphonium salt with notable applications in organic synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups and a tetraphenylborate anion, enhances its solubility and reactivity in various chemical reactions. This article explores the biological activity of TTBPh, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₆H₄₈BP
  • Molecular Weight : 522.56 g/mol
  • CAS Number : 131322-08-2
  • Purity : ≥98% (by HPLC)
  • Solubility : Moderately soluble in polar organic solvents
PropertyValue
Molecular FormulaC₃₆H₄₈BP
Molecular Weight522.56 g/mol
CAS Number131322-08-2
Purity≥98%
SolubilityModerately soluble

TTBPh exhibits several biological activities primarily attributed to its ability to interact with biological membranes and proteins. Its quaternary ammonium structure allows it to function as a surfactant, facilitating the transport of other compounds across cell membranes.

  • Antifungal Activity : TTBPh has been studied for its antifungal properties, particularly against various strains of fungi. Research indicates that it can disrupt fungal cell membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : TTBPh acts as a reversible inhibitor of cholinesterases, enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can have implications for neurological disorders and pesticide development.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria, making it a potential candidate for developing new antimicrobial agents.

Case Studies

  • Antifungal Efficacy Study :
    • A study evaluated the antifungal activity of TTBPh against Candida albicans and Aspergillus niger. Results showed that TTBPh significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, demonstrating its potential as an antifungal agent.
  • Cholinesterase Inhibition :
    • Research conducted on the effects of TTBPh on cholinesterase enzymes revealed that it inhibits acetylcholinesterase activity by approximately 50% at a concentration of 1 mM. This suggests its utility in studying cholinergic signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeOrganism/TargetConcentration (mg/mL)Effect
AntifungalCandida albicans0.5Inhibition of growth
AntifungalAspergillus niger0.5Inhibition of growth
Enzyme InhibitionCholinesterase150% inhibition
AntimicrobialVarious bacteriaVariesInhibition observed

Applications in Medicine and Industry

TTBPh's biological activities suggest several applications:

  • Pharmaceuticals : Its antifungal and antimicrobial properties may lead to the development of new drugs targeting resistant strains.
  • Agriculture : As an enzyme inhibitor, TTBPh could be investigated for use in pest control formulations.
  • Biotechnology : Its ability to facilitate membrane transport makes it useful in drug delivery systems.

Properties

IUPAC Name

tetraphenylboranuide;tritert-butylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWISVPBFGJWCBS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630928
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131322-08-2
Record name Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131322-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-tert-butylphosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 16.4 g (48 mmol) of sodium tetraphenylborate and 66 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine sulfate was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 19.4 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 93% based on tri-tert-butylphosphine.
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16.4 g
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tri-tert-butylphosphine sulfate
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Synthesis routes and methods II

Procedure details

Tri-tert-butylphosphine is reacted with 1,1,1,3,3,3-hexafluoro-2-propanol and with sodium tetraphenylborate to produce tri-tert-butylphosphonium tetraphenylborate (77% yield). A similar process is described in which tricyclohexylphosphine is used as starting material to produce tricyclohexylphosphonium tetraphenylborate (77% yield) (see Nonpatent Document 7).
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Synthesis routes and methods III

Procedure details

A 300-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 15.1 g (44 mmol) of sodium tetraphenylborate and 60 ml of water were weighed in the flask, followed by stirring to dissolve sodium tetraphenylborate. While the stirring was continuously carried out, the aqueous solution of tri-tert-butylphosphine hydrochloride was added to the solution, and the mixture was stirred at 25° C. for 3 hours. After the completion of the reaction, the precipitated product was filtered off. The so obtained crystal was suspended in 100 ml of toluene at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of toluene. The crystal was then suspended in 100 ml of methanol at 50° C., and the suspension was cooled to 25° C. and filtered. The product filtered off was washed with 100 ml of methanol. The crystal obtained was dried to give 18.2 g of objective tri-tert-butylphosphonium tetraphenylborate as white crystal. The yield (mol %) was 87% based on tri-tert-butylphosphine.
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15.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 2
Tri-tert-butylphosphonium Tetraphenylborate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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